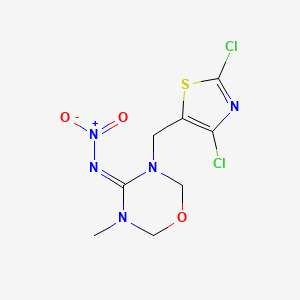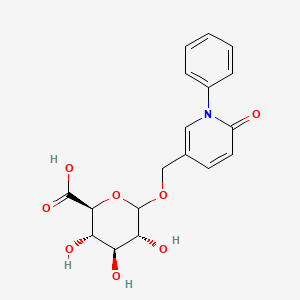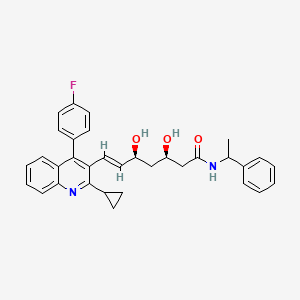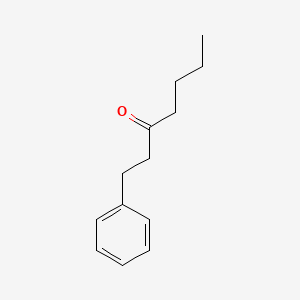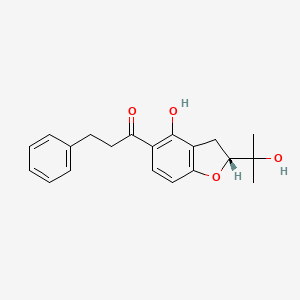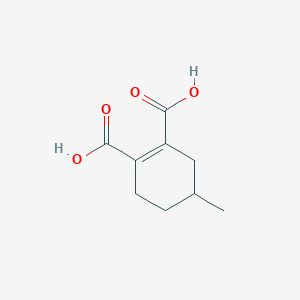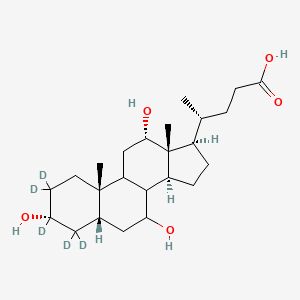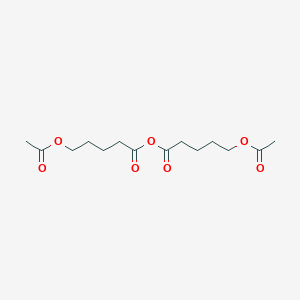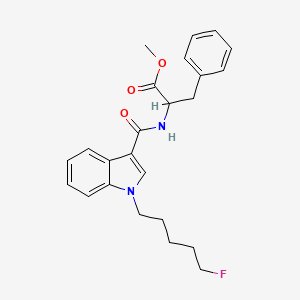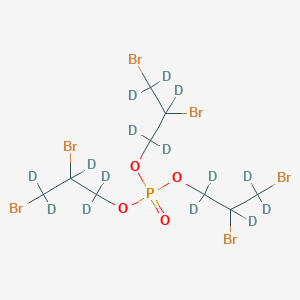
Tris(2,3-dibromopropyl) Phosphate-d15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,3-dibromopropyl) Phosphate-d15 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Tris(2,3-dibromopropyl) phosphate, a flame retardant known for its effectiveness in reducing flammability in various materials. The compound is characterized by its molecular formula C₉D₁₅Br₆O₄P and a molecular weight of 712.7 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(2,3-dibromopropyl) Phosphate-d15 can be synthesized through the bromination of carbon compounds such as 1,3,5-tribromopropane and the subsequent reaction with phosphorus oxychloride (POCl₃) under alkaline conditions . The process involves multiple steps, including bromination, esterification, and purification to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2,3-dibromopropyl) Phosphate-d15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the bromine atoms, resulting in debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various brominated and debrominated derivatives, as well as substituted phosphates. These products are often analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to determine their composition and purity .
Applications De Recherche Scientifique
Tris(2,3-dibromopropyl) Phosphate-d15 is utilized in a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Tris(2,3-dibromopropyl) Phosphate-d15 involves its interaction with cellular components, leading to genetic damage and mutagenesis. The compound is metabolized into intermediates, such as 2-bromoacrolein, which are believed to be responsible for its mutagenic effects . These intermediates can cause DNA damage, leading to mutations and potentially carcinogenic outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,3-dibromopropyl) Phosphate: The non-labeled version of the compound, widely used as a flame retardant.
Tris(2-chloroethyl) Phosphate: Another flame retardant with similar applications but different chemical properties.
Tris(1,3-dichloro-2-propyl) Phosphate: A related compound used in similar industrial applications.
Uniqueness
Tris(2,3-dibromopropyl) Phosphate-d15 is unique due to its stable isotope labeling, which makes it particularly valuable in research settings. The deuterium labeling allows for precise tracking and analysis in various experimental setups, providing insights into the compound’s behavior and effects that are not possible with non-labeled versions .
Propriétés
Numéro CAS |
157801-77-9 |
|---|---|
Formule moléculaire |
C9H15Br6O4P |
Poids moléculaire |
712.7 g/mol |
Nom IUPAC |
tris(2,3-dibromo-1,1,2,3,3-pentadeuteriopropyl) phosphate |
InChI |
InChI=1S/C9H15Br6O4P/c10-1-7(13)4-17-20(16,18-5-8(14)2-11)19-6-9(15)3-12/h7-9H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D |
Clé InChI |
PQYJRMFWJJONBO-BXSQCBKHSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])Br)Br)OP(=O)(OC([2H])([2H])C([2H])(C([2H])([2H])Br)Br)OC([2H])([2H])C([2H])(C([2H])([2H])Br)Br |
SMILES canonique |
C(C(CBr)Br)OP(=O)(OCC(CBr)Br)OCC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



